Oxetan-3-ol
Overview
Description
Oxetan-3-ol is a compound that has garnered attention in the field of drug discovery due to its potential as a bioisostere for the carboxylic acid functional group. Its unique oxetane ring has been shown to serve as an isostere of the carbonyl moiety, which suggests that oxetan-3-ol could be considered as a surrogate for carboxylic acid in various applications . The oxetane ring is also useful as a bioisostere for geminal dimethyl groups and carbonyl groups, which has implications for the design of novel pharmaceuticals .
Synthesis Analysis
The synthesis of oxetan-3-ones, which are closely related to oxetan-3-ol, can be achieved through a gold-catalyzed one-step process from readily available propargylic alcohols. This method is practical as it does not require the exclusion of moisture or air, making it a potentially general entry into alpha-oxo metal carbene chemistry . Additionally, the synthesis of 3-aminooxetanes from oxetan-3-tert-butylsulfinimine demonstrates a straightforward approach to access structurally diverse aminooxetanes, which are valuable in drug discovery .
Molecular Structure Analysis
Oxetan-3-ol's molecular structure is characterized by the presence of an oxetane ring, which can induce significant changes in solubility, lipophilicity, metabolic stability, and conformational preference when it replaces common functionalities like gem-dimethyl or carbonyl groups . The incorporation of an oxetane into an aliphatic chain can lead to conformational changes that favor synclinal arrangements . Moreover, the oxetane ring has been incorporated into peptidomimetics, replacing one of the amide C=O bonds in the peptide backbone, which provides structural insights into the potential applications of oxetane-containing compounds .
Chemical Reactions Analysis
Oxetanes, including oxetan-3-ol, are versatile intermediates in organic synthesis. They can undergo strategic manipulations such as ring expansion, ring opening, and C-2 functionalization to construct heterocyclic systems . The reactivity of oxetan-3-tert-butylsulfinimine also allows for the preparation of substituted 3-aminooxetanes, expanding the utility of oxetanes in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxetan-3-ol and its derivatives have been evaluated, suggesting that these compounds hold promise as isosteric replacements for the carboxylic acid moiety. Model compounds have been designed, synthesized, and assessed for their physicochemical properties, and derivatives of the cyclooxygenase inhibitor ibuprofen have been synthesized and evaluated for their ability to inhibit eicosanoid biosynthesis in vitro . The synthesis of diversely functionalized oxetanes has also been achieved, providing fragments with desirable properties for drug discovery .
Scientific Research Applications
Bioisosteric Replacements
Oxetan-3-ol demonstrates potential as a bioisostere for the carboxylic acid functional group, offering promising applications in medicinal chemistry. A study by Lassalas et al. (2017) explored oxetan-3-ol and related structures as isosteric replacements for the carboxylic acid moiety, which could significantly impact the field of drug design and synthesis (Lassalas et al., 2017).
Synthesis Approaches
The synthesis of oxetan-3-ol is a crucial aspect of its application in scientific research. Tianxiang et al. (2016) reported concise methods for synthesizing oxetan-3-ol from epoxy chloropropane, emphasizing its use in preparing 3-oxetanone, a key component in synthetic and medicinal chemistry (Tianxiang et al., 2016).
Novel Bioisosteric Replacements
Croft et al. (2017) presented 3-Sulfanyl-oxetanes as novel bioisosteric replacements for thioesters or benzyl sulfides, derived from oxetan-3-ols. Their study highlights the use of oxetane sulfides in creating new motifs for drug discovery (Croft et al., 2017).
3-Aminooxetanes Synthesis
Hamzik and Brubaker (2010) described an approach to synthesize diverse 3-aminooxetanes using oxetan-3-tert-butylsulfinimine, underscoring the relevance of the oxetane ring in drug discovery as a bioisostere for geminal dimethyl and carbonyl groups (Hamzik & Brubaker, 2010).
Drug Discovery Enhancements
Wuitschik et al. (2010) discussed how oxetane substitutions can significantly alter properties like solubility, lipophilicity, metabolic stability, and conformational preference in drug molecules. Their study emphasized the transformative impact of oxetanes in drug discovery (Wuitschik et al., 2010).
Protein Modification
Boutureira et al. (2017) introduced a method for incorporating oxetanes into proteins, which could pave the way for new drug candidates with improved properties. Their research focused on chemoselective alkylation of cysteine in proteins with 3-oxetane bromides (Boutureira et al., 2017).
Efficient Synthesis of Oxetan-3-ones
Ye et al. (2010) developed a general solution for the synthesis of various oxetan-3-ones, crucial substrates in drug discovery, using a gold-catalyzed process from propargylic alcohols (Ye et al., 2010).
Gene-Silencing Activity
Opalinska and Gewirtz (2005) demonstrated that antisense oligodeoxynucleotides containing oxetane modifications could effectively silence genes in cellular systems. This highlights oxetane's potential in gene therapy applications (Opalinska & Gewirtz, 2005).
Safety And Hazards
Oxetan-3-ol is harmful if swallowed and causes serious eye damage . It is a combustible liquid and causes skin irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
Oxetan-3-ol is an important and general precursor for 3-nitrooxetane, 3,3-dinitrooxetane, and 3-aminooxetane, which are currently only accessible via multiple steps starting from oxetan-3-ol . This suggests that Oxetan-3-ol holds promise for future research and applications in the field of organic chemistry.
properties
IUPAC Name |
oxetan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c4-3-1-5-2-3/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLWSAXEQSBAAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433064 | |
Record name | Oxetan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxetan-3-ol | |
CAS RN |
7748-36-9 | |
Record name | Oxetan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxetan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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